

Fmoc-D-Dap(Boc)-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-D-Dap(Boc)-OH

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For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of the chemical properties, structure, and applications of **Fmoc-D-Dap(Boc)-OH**, a crucial building block in modern peptide synthesis.

Fmoc-D-Dap(Boc)-OH, chemically known as $N\alpha$ -(9-fluorenylmethoxycarbonyl)- $N\beta$ -(tert-butoxycarbonyl)-D-2,3-diaminopropionic acid, is a synthetic amino acid derivative that plays a significant role in the development of peptide-based therapeutics and diagnostics.^{[1][2]} Its unique structure, featuring orthogonal protecting groups, makes it a valuable tool for introducing D-2,3-diaminopropionic acid into peptide sequences, thereby enabling the creation of novel peptide structures with tailored biological activities.^{[1][3]}

Core Chemical and Physical Properties

Fmoc-D-Dap(Boc)-OH is typically a white to off-white solid powder.^[2] The molecule's structure is characterized by a D-diaminopropionic acid core, where the alpha-amino group is protected by a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, and the beta-amino group is protected by an acid-labile Boc (tert-butoxycarbonyl) group. This orthogonal protection scheme is fundamental to its application in solid-phase peptide synthesis (SPPS), allowing for the selective removal of the Fmoc group to enable peptide chain elongation without affecting the Boc-protected side chain.^{[3][4]}

The following table summarizes the key quantitative properties of **Fmoc-D-Dap(Boc)-OH** compiled from various sources. It is important to note that some physical properties, such as boiling and flash points, are predicted values.

Property	Value	Source(s)
Molecular Formula	C23H26N2O6	[2][5][6][7][8][9][10][11]
Molecular Weight	426.46 g/mol	[2][6][7][8][11]
CAS Number	162558-25-0	[5][8][11][12]
Appearance	White to off-white solid/powder	[2]
Purity (HPLC)	≥97.0%	[8][11]
Solubility	Soluble in DMSO (≥49.5 mg/mL) and EtOH (≥16.57 mg/mL); Insoluble in water.	[2][5][6]
Storage Temperature	2-8°C	[2][6][8][11][13]
Predicted Density	1.263 ± 0.06 g/cm ³	[2][6]
Predicted Boiling Point	652.5 ± 55.0 °C	[2][6]
Predicted Flash Point	348.4 ± 31.5 °C	[2][6]
Predicted pKa	3.58 ± 0.10	[2]

Molecular Structure and Identification

The canonical SMILES representation of **Fmoc-D-Dap(Boc)-OH** is CC(C)(C)OC(=O)NC--INVALID-LINK--C(O)=O. [5][8][11] This notation precisely describes the connectivity and stereochemistry of the molecule.

Application in Peptide Synthesis

Fmoc-D-Dap(Boc)-OH is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). [8][11][13] This technique allows for the efficient and controlled assembly of peptide chains on a solid support. [14] The presence of the D-amino acid can introduce conformational constraints and increase resistance to enzymatic degradation in the final peptide. Furthermore, the free beta-amino group, after deprotection, can be used for creating branched or cyclic peptides, or for conjugation with other molecules like imaging

agents or drugs.[1][12] For instance, it has been used in the synthesis of DOTA-modified peptides for cancer diagnostics.[1]

Experimental Protocols

While a specific, universally adopted synthesis protocol for **Fmoc-D-Dap(Boc)-OH** is not detailed in the provided search results, a general procedure can be inferred from standard organic chemistry and peptide synthesis literature. A patent for a similar compound, Fmoc-Dab(Boc)-OH, outlines a two-step synthesis involving the reaction of Fmoc-Gln-OH to form Fmoc-Dab-OH, followed by the introduction of the Boc group.[15]

The following is a representative experimental protocol for the incorporation of **Fmoc-D-Dap(Boc)-OH** into a peptide sequence during solid-phase peptide synthesis.

Protocol: Incorporation of **Fmoc-D-Dap(Boc)-OH** in Fmoc-SPPS

1. Resin Preparation:

- Start with a suitable solid support (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid of the target peptide.
- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), for 30-60 minutes.

2. Fmoc Deprotection:

- Treat the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-adduct.

3. Amino Acid Coupling:

- Prepare a solution of **Fmoc-D-Dap(Boc)-OH** (typically 2-5 equivalents relative to the resin loading) in DMF.
- Add a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (slightly less than 1 equivalent relative to the amino acid), and a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).
- Add the activated amino acid solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

4. Washing:

- After the coupling reaction is complete, wash the resin extensively with DMF to remove unreacted reagents and byproducts.

5. Chain Elongation:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the target peptide sequence.

6. Final Cleavage and Side-Chain Deprotection:

- Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Boc group on the Dap residue. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).
- The specific composition of the cleavage cocktail and the reaction time will depend on the amino acid composition of the peptide.

7. Peptide Precipitation and Purification:

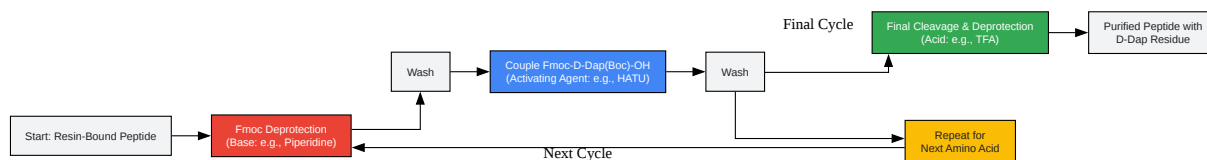
- Precipitate the cleaved peptide from the TFA solution using cold diethyl ether.
- Collect the crude peptide by centrifugation and wash with cold ether.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

8. Characterization:

- Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry and analytical RP-HPLC.

Signaling Pathways and Logical Relationships

The utility of **Fmoc-D-Dap(Boc)-OH** in SPPS is fundamentally based on the principle of orthogonal protection. The following diagram illustrates the logical workflow of its use in peptide synthesis.



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Caption: Workflow for incorporating **Fmoc-D-Dap(Boc)-OH** in SPPS.

This diagram visualizes the cyclical nature of solid-phase peptide synthesis, highlighting the distinct steps of deprotection and coupling that are enabled by the orthogonal protecting groups of **Fmoc-D-Dap(Boc)-OH**. The base-labile Fmoc group is removed at each cycle to allow for chain elongation, while the acid-labile Boc group on the side chain remains intact until the final cleavage step. This strategic protection is paramount for the successful synthesis of complex and modified peptides.

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